molecular formula C18H13ClFNO4 B2949199 Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate CAS No. 887888-33-7

Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate

Cat. No.: B2949199
CAS No.: 887888-33-7
M. Wt: 361.75
InChI Key: QISTZPVFAGLHOC-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate is a benzofuran-derived small molecule featuring a 2-chloro-6-fluorobenzamido substituent at the 3-position of the benzofuran core and an ethyl ester group at the 2-position. Benzofuran derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

ethyl 3-[(2-chloro-6-fluorobenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO4/c1-2-24-18(23)16-15(10-6-3-4-9-13(10)25-16)21-17(22)14-11(19)7-5-8-12(14)20/h3-9H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISTZPVFAGLHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl bromoacetate, in the presence of a base like sodium carbonate.

    Introduction of Benzamide Moiety: The benzamide moiety can be introduced by reacting the benzofuran core with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzofuran ring and the ester group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.

Major Products Formed

    Substitution: Products with different substituents replacing the chloro or fluoro groups.

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Reduced forms of the ester or amide groups.

    Hydrolysis: The corresponding carboxylic acid and ethanol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth, proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related benzofuran derivatives:

Compound Name (Reference) Substituents on Benzofuran Core Molecular Formula Key Biological Activity/Application Synthesis Yield/Notes
Target Compound 3-(2-Chloro-6-fluorobenzamido) C₁₉H₁₄ClFNO₄ Not explicitly reported Synthetic route not detailed
Ethyl 6-methoxy-3-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)benzofuran-2-carboxylate (Compound 22 , ) 6-methoxy, 3-(nitroimidazole) C₂₀H₂₀N₄O₆ Anti-HIV, antitumor Purified via silica chromatography (chloroform:methanol = 4:1)
3-(Benzofuran-2-yl)-6-(4-chlorophenyl)-1,2,4-triazine (Compound 4b , ) 2-carboxylate converted to triazine C₁₇H₁₀ClN₃O Not reported 65% yield; electron-withdrawing -Cl improves cyclization efficiency
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxamide () 5-piperazinyl, carboxamide C₁₄H₁₇N₃O₃ Intermediate for further modifications Synthesized via ammonolysis under gas pressure
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate () 3-amino, 5,5-difluoro-tetrahydro C₁₁H₁₃F₂NO₃ Not reported Commercial availability (Parchem Chemicals)

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The target compound’s 2-chloro-6-fluorobenzamido group introduces strong electron-withdrawing effects, which may enhance binding to enzymes or receptors compared to analogs with methoxy (e.g., compound 22 in ) or piperazinyl groups (e.g., ).

Synthetic Routes: The target compound likely follows a multi-step synthesis akin to and : starting with ethyl benzofuran-2-carboxylate, followed by hydrazide formation (80% yield in ), and subsequent coupling with 2-chloro-6-fluorobenzoyl chloride. Purification methods (e.g., silica chromatography, recrystallization in ethanol) are consistent across analogs .

Biological Activities :

  • While the target’s activity is unspecified, anti-HIV and antitumor activities are reported for analogs with nitroimidazole (compound 22 , ) and triazine moieties (compound 4b , ).
  • Urease inhibition is prominent in benzofuran carbohydrazide derivatives (), suggesting the target’s benzamido group may similarly interact with enzyme active sites.

Crystallography and Characterization :

  • Structural elucidation of similar compounds (e.g., ) relies on X-ray crystallography (SHELX , WinGX ), which could be applied to confirm the target’s conformation and intermolecular interactions (e.g., C–H···O packing ).

Biological Activity

Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran core fused with a benzamide moiety, characterized by the presence of chloro and fluoro substituents. The IUPAC name for this compound is ethyl 3-[(2-chloro-6-fluorobenzoyl)amino]-1-benzofuran-2-carboxylate, and it has the following chemical structure:

Property Details
Molecular Formula C₁₈H₁₃ClFNO₄
Molecular Weight 353.75 g/mol
CAS Number 887888-33-7

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzofuran Core : Synthesized through cyclization of 2-hydroxybenzaldehyde and ethyl bromoacetate in the presence of sodium carbonate.
  • Introduction of Benzamide Moiety : Reacting the benzofuran core with 2-chloro-6-fluorobenzoyl chloride using triethylamine as a base.
  • Esterification : Final step involves esterification of the carboxylic acid group with ethanol using sulfuric acid as a catalyst.

These synthetic routes allow for the production of the compound in a laboratory setting, facilitating further biological testing.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzofuran carboxylic acids have been shown to act as selective adenosine A₂A receptor antagonists, which can influence tumor growth and proliferation .

Anti-inflammatory Effects

Benzofuran derivatives are known for their anti-inflammatory properties. The presence of halogen substituents, such as chlorine and fluorine, may enhance these effects by modulating receptor interactions or inhibiting inflammatory pathways .

Case Studies and Research Findings

  • Cytotoxic Activity : A study on various benzofuran derivatives demonstrated that certain compounds exhibit cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications for this compound .
  • Receptor Interaction Studies : Investigations into the interaction of similar compounds with adenosine receptors have provided insights into their mechanism of action, highlighting their potential as therapeutic agents in oncology and inflammatory diseases .
  • Synthetic Analogues : Various analogues of benzofuran derivatives have been synthesized and tested for biological activity, revealing promising results in terms of efficacy against specific cancer types and inflammatory conditions .

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